molecular formula C21H24N5NaO8S2 B019979 Mezlocillin sodium CAS No. 59798-30-0

Mezlocillin sodium

Cat. No. B019979
CAS RN: 59798-30-0
M. Wt: 561.6 g/mol
InChI Key: GTGQRSIMEUWHPA-UHFFFAOYSA-M
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Description

Mezlocillin is a broad-spectrum penicillin antibiotic. It is active against both Gram-negative and some Gram-positive bacteria . Unlike most other extended spectrum penicillins, it is excreted by the liver, therefore it is useful for biliary tract infections, such as ascending cholangitis .


Synthesis Analysis

Mezlocillin can be made in a variety of ways including reaction of ampicillin with chlorocarbamate 1 in the presence of triethylamine . 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI) is a critical intermediate used in the synthesis of mezlocillin drug substance .


Molecular Structure Analysis

The molecular formula of Mezlocillin sodium is C22H25N6NaO9S2 . The structure of Mezlocillin sodium can be found in various databases .


Chemical Reactions Analysis

The high activity of acyl chloride raises a challenge to the direct measurement of CMI, a critical intermediate in the synthesis of Mezlocillin . A simple esterification approach has been explored, which converts CMI into methyl 3-(methylonyl)-2-oxoimidazolidine-1-carboxylate completely by optimizing the reaction temperature and time .


Physical And Chemical Properties Analysis

The physical and chemical properties of Mezlocillin sodium can be found in various databases .

Scientific Research Applications

Treatment of Neonatal Infectious Diseases

Mezlocillin is used in the treatment of neonatal infectious diseases . A study aimed to describe the pharmacokinetic characteristics of mezlocillin in neonates and young infants, and propose the optimal dosing regimen based on the population pharmacokinetic model of mezlocillin . The study included 95 blood samples from 48 neonates and young infants .

Pharmacokinetics in Neonates and Young Infants

A two-compartment model with first-order elimination was developed to describe the population pharmacokinetics of mezlocillin . Postmenstrual age, current weight, and serum creatinine concentration were the most important covariates .

Dosing Optimization

Monte Carlo simulation results indicated that the current dose of 50 mg/kg q12h resulted in 89.2% of patients achieving the therapeutic target . When increasing the dosing frequency to q8h, a dose of 20 mg/kg resulted in 74.3% of patients achieving the therapeutic target .

Broad Spectrum Antibiotic

Mezlocillin, a semi-synthetic acylureido penicillin, has a wide spectrum of antimicrobial activity . It is active against Gram-negative, Gram-positive, and anaerobic bacteria, such as Escherichia coli, Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, Neisseria gonorrhoeae, Staphylococcus aureus, and Enterococcus faecalis .

Treatment of Serious Gram-Negative Infections

Mezlocillin is used to treat serious gram-negative infections of the lungs, urinary tract, and skin . It has in vitro activity against gram-positive and gram-negative aerobic and anaerobic bacteria .

Inhibition of Cell Wall Synthesis

The bactericidal activity of mezlocillin results from the inhibition of cell wall synthesis and is mediated through mezlocillin binding to penicillin binding proteins (PBPs) . Mezlocillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Mechanism of Action

Target of Action

Mezlocillin sodium, a semi-synthetic ampicillin-derived acylureido penicillin , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

Mezlocillin sodium inhibits the third and last stage of bacterial cell wall synthesis by binding to the PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . The inhibition of cell wall synthesis ultimately leads to cell lysis .

Biochemical Pathways

The bactericidal activity of mezlocillin sodium results from the inhibition of cell wall synthesis, which is mediated through its binding to PBPs . This action disrupts the bacterial cell wall’s structural integrity, leading to cell lysis . The compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .

Pharmacokinetics

The pharmacokinetics of mezlocillin sodium in neonates and young infants have been described using a two-compartment model with first-order elimination . Important covariates include postmenstrual age, current weight, and serum creatinine concentration . The compound is excreted by the liver, making it useful for biliary tract infections .

Result of Action

The result of mezlocillin sodium’s action is the death of the bacteria. By inhibiting cell wall synthesis, the bacterial cell wall becomes structurally compromised, leading to cell lysis . This makes mezlocillin sodium effective against both gram-positive and gram-negative aerobic and anaerobic bacteria .

Action Environment

The action, efficacy, and stability of mezlocillin sodium can be influenced by various environmental factors. For instance, the compound’s effectiveness can vary depending on the specific strain of bacteria it is acting upon . Additionally, the compound’s stability against various beta-lactamases allows it to retain its effectiveness in environments where these enzymes are present .

Safety and Hazards

Mezlocillin sodium should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/q;+1/p-1/t12-,13-,14+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQRSIMEUWHPA-ZBJAFUORSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N5NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mezlocillin sodium

CAS RN

42057-22-7, 59798-30-0
Record name Mezlocillin Sodium [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042057227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-6-[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]phenylacetyl]amino]-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEZLOCILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX227TP94U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Mezlocillin Sodium exert its antibacterial effect?

A1: Mezlocillin Sodium, a semi-synthetic acylureidopenicillin antibiotic, acts as a mechanism-based inhibitor of bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). [, ] These enzymes are crucial for the final cross-linking step in peptidoglycan biosynthesis, an essential component of bacterial cell walls. [, ] By binding to and inactivating PBPs, Mezlocillin Sodium disrupts cell wall synthesis, leading to bacterial cell lysis and death. [, ]

Q2: What is the molecular formula and weight of Mezlocillin Sodium?

A2: Mezlocillin Sodium has a molecular formula of C21H25N5O8S2Na2 and a molecular weight of 577.57 g/mol. []

Q3: Can X-ray powder diffraction be used to characterize Mezlocillin Sodium?

A3: Yes, a distinct crystalline form of Mezlocillin Sodium has been identified and characterized using X-ray powder diffraction. This form exhibits characteristic peaks at specific 2-theta angles, including 8.9, 15.7, 16.5, 18.9, 19.8, 24.6, 26.4, 27.8, 29.0, 29.7, 31.8, 33.2, 34.7, 36.8, 37.5, 38.9, and 40.1. This information can be used for quality control purposes. []

Q4: How does temperature affect the stability of Mezlocillin Sodium solutions?

A5: Mezlocillin Sodium solutions exhibit greater stability at lower temperatures. Research indicates that solutions maintain stability for longer durations when stored at 5°C or -10°C compared to 25°C. [] For instance, in 5% Dextrose Injection and 0.9% Sodium Chloride Injection, the drug remains stable for up to 36 days at 5°C and 60 days at -10°C, in contrast to 4 days at 25°C. [] This highlights the importance of appropriate storage conditions for maintaining drug potency.

Q5: Does the pH of the solution affect Mezlocillin Sodium stability?

A6: Yes, the stability of Mezlocillin Sodium in solution is influenced by pH. Research has demonstrated optimal stability at a pH of approximately 4.8. []

Q6: Are there compatibility issues between Mezlocillin Sodium and other drugs during administration?

A7: Yes, potential incompatibility issues exist between Mezlocillin Sodium and certain drugs. For instance, mixing Mezlocillin Sodium with Verapamil Hydrochloride can lead to substantial loss of Verapamil Hydrochloride. [] Therefore, it is recommended to administer these drugs separately or ensure thorough flushing of the intravenous line before and after administration to minimize potential interactions. []

Q7: Can Mezlocillin Sodium be combined with Sulbactam Sodium? What are the advantages?

A8: Yes, Mezlocillin Sodium is often combined with Sulbactam Sodium, a beta-lactamase inhibitor. [, , , , , , , , ] This combination broadens the antibacterial spectrum of Mezlocillin Sodium by inhibiting beta-lactamases produced by certain bacteria, which could otherwise inactivate Mezlocillin. [, , , , , , , , ] Various ratios of Mezlocillin Sodium to Sulbactam Sodium have been investigated, and a 4:1 ratio has demonstrated enhanced antibacterial activity compared to other ratios. []

Q8: What are some challenges in formulating Mezlocillin Sodium for injection, and how are they addressed?

A9: One challenge in formulating Mezlocillin Sodium for injection is maintaining low polymer content, as high levels can increase the risk of allergic reactions. [, ] To address this, specific preparation methods have been developed, including optimizing the freeze-drying process and controlling the pH during production. [, ] Another challenge is ensuring the uniformity of the drug powder in injections, particularly when combined with other active ingredients like Sulbactam Sodium. [] Near-infrared (NIR) spectroscopy has emerged as a valuable tool for on-line monitoring of blend uniformity during the manufacturing process. []

Q9: What analytical techniques are commonly employed for the quality control of Mezlocillin Sodium?

A10: Several analytical methods are employed for the quality control of Mezlocillin Sodium. High-Performance Liquid Chromatography (HPLC) is widely used to determine the drug's content and purity, including the detection and quantification of polymers. [, , , , , , , ] Additionally, atomic absorption spectrometry can be used to indirectly determine the concentration of Mezlocillin Sodium by measuring the sodium content. [] Chemiluminescence methods employing the Luminol-potassium Ferricyanide system offer a sensitive approach for Mezlocillin Sodium quantification. []

Q10: How is bacterial endotoxin contamination assessed in Mezlocillin Sodium for Injection?

A11: The Limulus amebocyte lysate (LAL) test, also known as the Tachypleus amebocyte lysate (TAL) test, is a sensitive method used to detect and quantify bacterial endotoxins in Mezlocillin Sodium for Injection. [, ] This test offers a reliable alternative to the traditional rabbit pyrogen test and is crucial for ensuring the safety of injectable pharmaceutical products. [, ]

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